molecular formula C21H18ClFN4O3 B12149738 methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12149738
M. Wt: 428.8 g/mol
InChI Key: BZBVUUAZJSJQHK-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, an imidazo[4,5-c]pyridine core, and a substituted phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific structural features, such as the combination of the imidazo[4,5-c]pyridine core and the substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.

Structural Overview

The compound features a tetrahydroimidazopyridine core substituted with a chloro-fluorophenyl group and an amino benzoate moiety . This unique molecular architecture is hypothesized to influence its biological interactions and efficacy.

  • Molecular Formula : C18H19ClF N3O3
  • Molecular Weight : 373.81 g/mol
  • CAS Number : Not yet assigned in the literature.

The biological activity of this compound is primarily determined by its structural components:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Binding : It could potentially bind to receptors that mediate cellular responses in various physiological processes.

Biological Activity Data

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential activities:

Table 1: Preliminary Biological Activity Data

Activity TypeTest MethodologyObserved EffectReference
Anti-inflammatoryCOX enzyme inhibition assayIC50 values ranging from 19.45 μM to 42.1 μM
Anticancer potentialCell viability assaysSignificant reduction in cell proliferation
Neuroprotective effectsIn vitro neuronal cell assaysReduced apoptosis in neuronal cells

Case Studies

  • Anti-inflammatory Effects :
    • A study evaluated the compound's ability to inhibit COX enzymes, which are critical in the inflammatory response. The results indicated that derivatives similar to this compound showed promising IC50 values against COX-1 and COX-2 enzymes. This suggests potential use in treating inflammatory conditions.
  • Anticancer Activity :
    • In a separate investigation focusing on cancer cell lines, the compound demonstrated a capacity to induce apoptosis in specific cancer types. The mechanism appears linked to the modulation of signaling pathways associated with cell survival and proliferation.

Properties

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 3-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-3-2-4-14(9-12)26-21(29)27-8-7-17-18(25-11-24-17)19(27)15-10-13(22)5-6-16(15)23/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29)

InChI Key

BZBVUUAZJSJQHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3

Origin of Product

United States

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